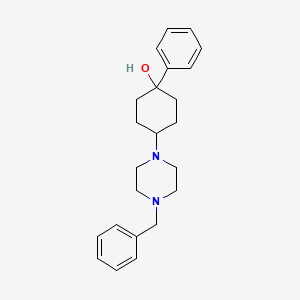boranyl CAS No. 547768-61-6](/img/structure/B14226482.png)
[Di(propan-2-yl)amino](4-methoxyphenyl)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(propan-2-yl)aminoboranyl is a chemical compound with the molecular formula C13H21BNO It is known for its unique structure, which includes a boron atom bonded to a 4-methoxyphenyl group and a di(propan-2-yl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(propan-2-yl)aminoboranyl typically involves the reaction of 4-methoxyphenylboronic acid with di(propan-2-yl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Di(propan-2-yl)aminoboranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .
Aplicaciones Científicas De Investigación
Di(propan-2-yl)aminoboranyl has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Medicine: It is being explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of Di(propan-2-yl)aminoboranyl involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Di(propan-2-yl)aminoboranyl include other boron-containing compounds, such as:
- Pinacol boronic esters
- Boronic acids
- Boranes
Uniqueness
What sets Di(propan-2-yl)aminoboranyl apart from these similar compounds is its unique combination of a di(propan-2-yl)amino group and a 4-methoxyphenyl group bonded to the boron atom. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and materials science .
Propiedades
Número CAS |
547768-61-6 |
|---|---|
Fórmula molecular |
C13H21BNO |
Peso molecular |
218.13 g/mol |
InChI |
InChI=1S/C13H21BNO/c1-10(2)15(11(3)4)14-12-6-8-13(16-5)9-7-12/h6-11H,1-5H3 |
Clave InChI |
CIZPSAHEQFVTHA-UHFFFAOYSA-N |
SMILES canónico |
[B](C1=CC=C(C=C1)OC)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
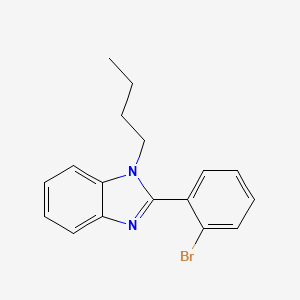

![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
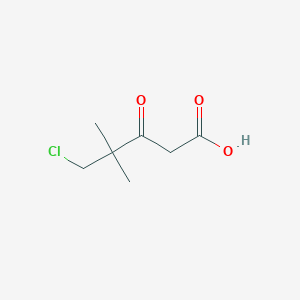

silane](/img/structure/B14226441.png)

![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
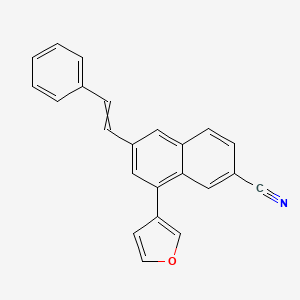
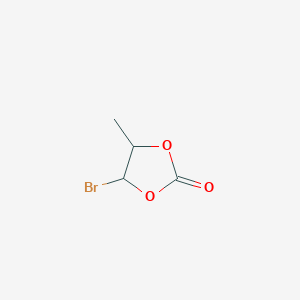
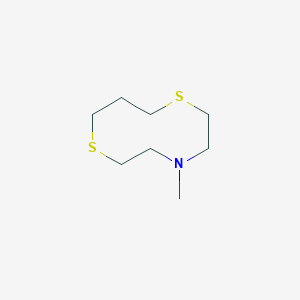
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)
